N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
CAS No.: 899756-85-5
Cat. No.: VC4729419
Molecular Formula: C18H19ClN2O3S
Molecular Weight: 378.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899756-85-5 |
|---|---|
| Molecular Formula | C18H19ClN2O3S |
| Molecular Weight | 378.87 |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
| Standard InChI | InChI=1S/C18H19ClN2O3S/c1-13-4-7-15(12-17(13)19)20-18(22)14-5-8-16(9-6-14)21-10-2-3-11-25(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
| Standard InChI Key | JKNSXRMVJJFWQX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)Cl |
Introduction
N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a complex organic compound belonging to the benzamide class. It features a chloro and methyl substituent on the aromatic ring, along with a thiazine derivative connected through an amide bond. This compound is of interest in medicinal chemistry due to its potential therapeutic applications .
Synthesis
The synthesis of N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves a multi-step process. Key steps may include:
-
Starting Materials: Readily available compounds such as chloro-substituted anilines and thiazine derivatives.
-
Reaction Conditions: Specific conditions like temperature control, solvent choice (e.g., dimethylformamide or chloroform), and the use of catalysts or reagents to ensure high yields and purity.
Mechanism of Action and Biological Activities
The mechanism of action involves interaction with specific biological targets, potentially acting as an inhibitor or modulator of enzymes or receptors due to its structural features. Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications affect biological activity.
Potential Applications
This compound has potential applications in scientific research, particularly in drug discovery and development. Its structural features allow for interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.
Comparison with Similar Compounds
Other compounds with similar structures, such as N-(2-chloro-4-methylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide, exhibit diverse biological activities due to their complex molecular structures. These compounds are also of interest in medicinal chemistry for their potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume